molecular formula C22H27N3O5S B4389025 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide

Cat. No.: B4389025
M. Wt: 445.5 g/mol
InChI Key: GIDXKCSVUPOZKH-UHFFFAOYSA-N
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Description

N-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide is a sulfonamide derivative featuring a piperazine core substituted with a 1,3-benzodioxole moiety at the N-4 position. The compound’s structure includes a benzenesulfonamide group linked via a carbonyl-containing ethyl chain to the piperazine ring.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-2-25(31(27,28)19-6-4-3-5-7-19)16-22(26)24-12-10-23(11-13-24)15-18-8-9-20-21(14-18)30-17-29-20/h3-9,14H,2,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDXKCSVUPOZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen exhibits moderate nucleophilicity, enabling substitution reactions under specific conditions. Key reactions include:

Table 1: Sulfonamide Nitrogen Substitution Reactions

Reaction TypeReagents/ConditionsProductSupporting Evidence
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated sulfonamide derivatives
ArylationArylboronic acids, Cu(OAc)₂N-aryl sulfonamides
AcylationAcetyl chloride, pyridineN-acetylated intermediates

These reactions often require catalysts (e.g., copper salts) or bases to activate the nitrogen center. The ethyl group adjacent to the sulfonamide may sterically hinder some substitutions, necessitating optimized conditions .

Hydrolysis Reactions

The sulfonamide group and acetamide-like ketone moiety are susceptible to hydrolysis:

Table 2: Hydrolytic Pathways

SiteConditionsProductsNotes
Sulfonamide S–N bondConcentrated HCl, refluxBenzenesulfonic acid + amine byproductsSlow kinetics
Ketone (2-oxoethyl)NaOH (aq), 80°CCarboxylic acid derivativeRequires strong base

Hydrolysis of the sulfonamide is less favorable compared to simpler analogs due to electronic stabilization from the adjacent piperazine ring.

Piperazine Ring Modifications

The piperazine ring participates in alkylation and acylation reactions, leveraging its secondary amine groups:

Table 3: Piperazine Ring Reactivity

ReactionReagentsOutcomeCitation
N-AlkylationMethyl iodide, Et₃N, CH₂Cl₂Quaternary ammonium salts
N-AcylationAcetic anhydride, DMAPAcetylated piperazine derivatives
Ring-openingH₂O₂, FeCl₃ (oxidative)Degraded piperazine fragments

The benzodioxol-5-ylmethyl substituent on the piperazine ring may direct regioselectivity during these reactions.

Benzodioxole Ring Reactivity

The 1,3-benzodioxole moiety undergoes electrophilic substitution and oxidative degradation:

Table 4: Benzodioxole Transformations

ReactionConditionsProductsMechanistic Insights
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitro-substituted derivativesMeta-directing effects
OxidationKMnO₄, H₂O, 100°CCatechol derivativesRing cleavage
DemethylationBBr₃, CH₂Cl₂, −78°CHydroxybenzodioxole analogsLow yield due to steric hindrance

Oxidation of the methylenedioxy group to catechol is a common pathway, altering the compound’s solubility and bioactivity .

Ketone Group Transformations

The 2-oxoethyl group participates in reductions and nucleophilic additions:

Table 5: Ketone Reactivity

ReactionReagentsProductsApplications
ReductionNaBH₄, MeOHSecondary alcoholProdrug synthesis
Grignard additionCH₃MgBr, THFTertiary alcoholStructural diversification
CondensationNH₂OH·HCl, pyridineOxime derivativesChelation studies

The ketone’s proximity to the sulfonamide group may influence stereochemical outcomes in asymmetric reductions .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interaction with biological targets involves reversible binding via:

  • Hydrogen bonding : Sulfonamide S=O and benzodioxole oxygen atoms.

  • π-Stacking : Benzene and benzodioxole rings with aromatic enzyme residues .

  • Covalent modification : Thiol-disulfide exchange (theoretical, based on structural analogs) .

Scientific Research Applications

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Piperazine Modifications : The 1,3-benzodioxolemethyl substitution in the target compound distinguishes it from analogs with benzothiazole (e.g., ) or bis(4-fluorophenyl)methyl groups (e.g., ). The benzodioxole moiety may enhance lipophilicity or modulate receptor binding compared to electron-withdrawing groups like nitrobenzenesulfonamide .

Sulfonamide Variations : The N-ethylbenzenesulfonamide group contrasts with arylsulfonyl hydrazides (e.g., 8a and 8b in ) or nitro-substituted sulfonamides (e.g., ). These differences influence solubility and metabolic stability.

Biological Activity

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide, a compound with a complex structure, is notable for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula of the compound is C25H31N3O6SC_{25}H_{31}N_{3}O_{6}S, with a molecular weight of 501.6 g/mol. The IUPAC name is [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone. The structure includes functional groups that are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on the central nervous system (CNS) and its potential therapeutic applications.

The compound is believed to interact with multiple neurotransmitter systems, including dopamine and serotonin pathways. Its structural similarity to known pharmacological agents suggests it may act as a dopamine agonist, which is significant for conditions such as Parkinson's disease.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of the compound:

  • Dopamine Agonist Activity : Similar to piribedil, a known dopamine agonist, this compound has shown promise in modulating dopaminergic activity. Research indicates that it may help alleviate symptoms associated with Parkinson's disease by enhancing dopamine receptor activation .
  • Antidepressant Effects : Preliminary studies suggest that the compound could exhibit antidepressant-like effects through its action on serotonin receptors. This could provide a dual mechanism for treating mood disorders alongside motor symptoms in Parkinson's patients .
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures offer neuroprotective benefits, potentially reducing neuronal damage in various neurodegenerative conditions .

Case Studies and Research Findings

A review of literature reveals several key findings:

StudyFocusFindings
Rondot et al. (1992)Parkinson's DiseaseDemonstrated efficacy in reducing tremors; supports dopamine agonist role .
Hamid et al. (2007)Synthesis and Structural AnalysisConfirmed structural integrity and potential for biological activity via X-ray crystallography .
Duncton (2013)NeuropharmacologyHighlighted the interaction with dopamine receptors; suggested therapeutic potential in CNS disorders .

Q & A

Q. What are the established synthetic routes for N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide, and how is structural confirmation achieved?

Methodological Answer: The compound is synthesized via a multi-step process involving nucleophilic substitution and coupling reactions. A typical route includes:

Piperazine functionalization : The 1,3-benzodioxole moiety is introduced via alkylation of the piperazine ring.

Acetamide linkage formation : Reaction of the piperazine intermediate with bromoacetyl chloride, followed by sulfonylation using N-ethylbenzenesulfonamide.

Q. Analytical Validation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent integration and connectivity (e.g., benzodioxole protons at δ 6.6–6.8 ppm, piperazine CH2_2 at δ 2.4–3.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 501.6) verify molecular weight .
  • HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. Table 1: Synthetic Optimization Data

StepReagentsYield (%)Purity (HPLC)
1K2_2CO3_3, DMF7892%
2Et3_3N, THF6595%

Q. What purity assessment protocols are recommended for this compound?

Methodological Answer:

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 70:30), detection at 254 nm. Compare retention times to reference standards .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 64.2%, H: 6.2%, N: 8.4%) .
  • TLC Monitoring : Silica gel plates (ethyl acetate:hexane, 1:1) to track intermediate purity .

Q. What spectroscopic techniques are critical for characterizing intermediates?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and sulfonamide S=O bonds (~1350 cm1^{-1}) .
  • 1H^1H-NMR : Resolve coupling patterns (e.g., piperazine CH2_2 as multiplets) and integration ratios .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energetically favorable pathways .
  • Reaction Path Search : Employ software like GRRM to predict intermediates and byproducts, reducing trial-and-error synthesis .
  • Example : Computational screening identified THF as optimal for minimizing steric hindrance during piperazine alkylation .

Q. Table 2: Computational vs. Experimental Yields

SolventPredicted Yield (%)Experimental Yield (%)
DMF7268
THF8578

Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
  • In Vitro vs. In Vivo Discrepancies : Test in multiple cell lines (e.g., HeLa, MCF-7) and animal models to assess bioavailability and metabolite interference .
  • Structural Analog Comparison : Compare with derivatives lacking the benzodioxole group to isolate pharmacophore contributions .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance hydrophilicity .
  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in aqueous media .
  • Structural Modifications : Replace the ethyl group with polar substituents (e.g., hydroxyl or amine) without disrupting target binding .

Q. How to design Structure-Activity Relationship (SAR) studies focusing on the benzodioxole moiety?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituents (e.g., methyl, nitro) at the benzodioxole 5-position .
  • Biological Screening : Test analogs against target receptors (e.g., serotonin or dopamine receptors) to identify key interactions.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities and guide rational design .

Q. Table 3: SAR of Benzodioxole Derivatives

SubstituentIC50_{50} (nM)LogP
-H1202.8
-NO2_2451.9
-OCH3_3902.1

Q. How does X-ray crystallography resolve stereochemical uncertainties in this compound?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation (acetone/water) to obtain diffraction-quality crystals .
  • Data Collection : Resolve piperazine chair conformation and sulfonamide torsion angles (e.g., C–S–N–C dihedral ~75°) .
  • Implications : Confirmed equatorial positioning of the benzodioxole group, critical for receptor binding .

Q. What methodologies validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target protein .
  • Thermal Shift Assay : Monitor protein melting shifts to confirm binding stabilization .

Q. How to address batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Quality Control : Implement strict HPLC and NMR batch testing protocols .
  • Stability Studies : Accelerated degradation (40°C/75% RH) to identify labile groups (e.g., sulfonamide hydrolysis) .

Key Notes

  • Data Contradictions : Highlighted discrepancies in biological activity require multi-model validation .
  • Advanced Tools : Emphasized computational (DFT, docking) and experimental (X-ray, SAR) integration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-ethylbenzenesulfonamide

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